

Commercial Availability and Technical Guide: 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B597398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of **3-Isopropoxy-5-trifluoromethylphenylboronic acid** (CAS No. 1256345-44-4), a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an isopropoxy group and an electron-withdrawing trifluoromethyl group, makes it a significant reagent for creating complex molecules with potential therapeutic applications.

Commercial Availability

3-Isopropoxy-5-trifluoromethylphenylboronic acid is available from a range of specialized chemical suppliers. The availability, purity, and pricing vary, making it essential for researchers to compare sources based on their specific needs for scale and quality.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	SY3H9A7BED34	Not specified	Custom Synthesis
BLD Pharm	BD236124	≥97%	1g, 5g, Custom
ChemicalBook	Multiple Listings	Varies	250mg, 1g, 5g, 10g, 25g
Pharmaffiliates	1256345-44-4	Not specified	Inquiry
Synthonix	Not specified	Not specified	Inquiry

Note: Pricing is subject to change and is often available upon request from the supplier. Purity levels should be confirmed by consulting the supplier's Certificate of Analysis.

Core Physicochemical Properties

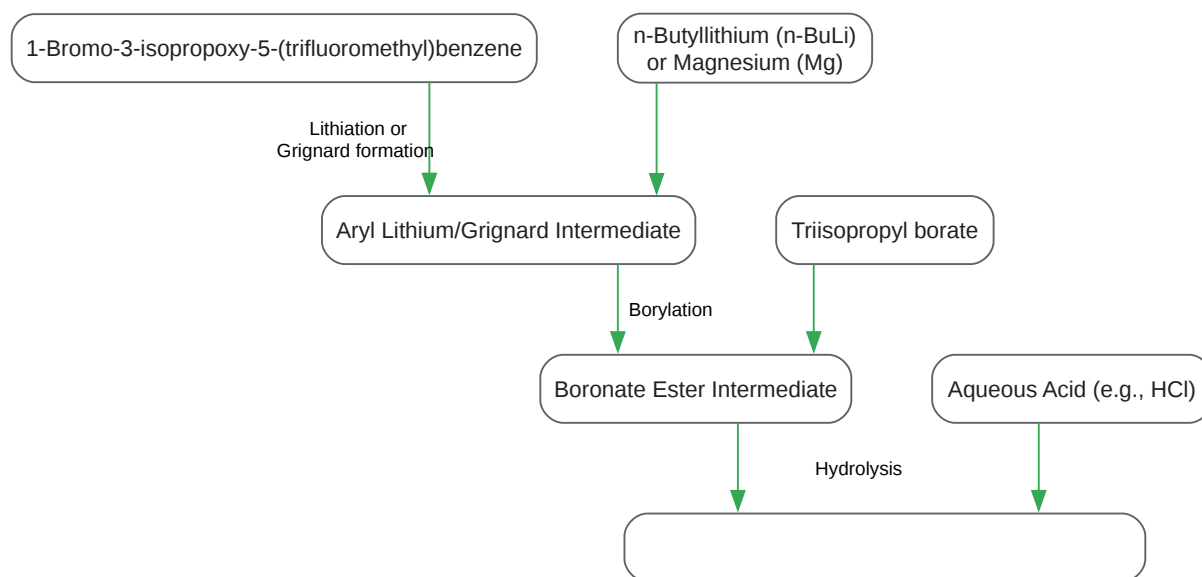
Property	Value
CAS Number	1256345-44-4[1]
Molecular Formula	C ₁₀ H ₁₂ BF ₃ O ₃
Molecular Weight	248.01 g/mol
Appearance	Typically a white to off-white solid

Experimental Protocols

Plausible Synthesis of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

While specific literature detailing the synthesis of this exact molecule is sparse, a general and reliable method involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for arylboronic acids.

Detailed Methodology:

- Preparation of the Organometallic Reagent:
 - To a solution of 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, solution in hexanes) dropwise.
 - Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
- Borylation:
 - To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -65 °C.

- After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Workup:
 - Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
 - Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
 - Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure **3-Isopropoxy-5-trifluoromethylphenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, a common motif in drug candidates.

General Protocol:

- Reaction Setup:
 - In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., an aryl bromide, 1.0 eq), **3-Isopropoxy-5-trifluoromethylphenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- Solvent Addition and Degassing:

- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Bubble argon through the solution for 10-15 minutes to ensure all oxygen is removed.
- Reaction Execution:
 - Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
 - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Isolation:
 - Once the reaction is complete, cool the mixture to room temperature and dilute with water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
 - Filter the mixture and concentrate the solvent under reduced pressure.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Application in Drug Discovery

The trifluoromethyl (-CF₃) group is a critical substituent in modern medicinal chemistry.^[2] Its incorporation into drug candidates can significantly enhance key properties:

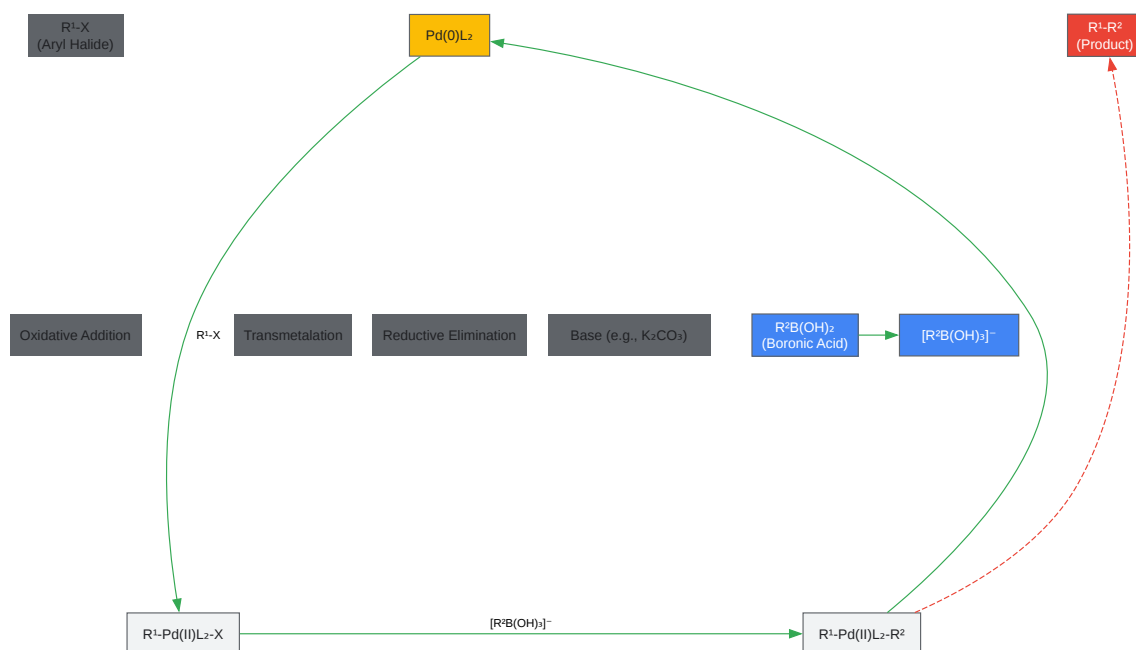
- **Metabolic Stability:** The strength of the C-F bond makes the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

- **Lipophilicity:** The $-\text{CF}_3$ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[\[2\]](#)
- **Binding Affinity:** The strong electron-withdrawing nature of the $-\text{CF}_3$ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The presence of the isopropoxy group provides another point of modification and can influence solubility and binding characteristics. Therefore, **3-Isopropoxy-5-trifluoromethylphenylboronic acid** serves as a key starting material for synthesizing novel compounds where these properties are desired.

Key Chemical Pathway: The Suzuki-Miyaura Catalytic Cycle

The primary utility of this boronic acid is realized through the Suzuki-Miyaura cross-coupling reaction. Understanding its catalytic cycle is fundamental for optimizing reaction conditions.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Commercial Availability and Technical Guide: 3-Isopropoxy-5-trifluoromethylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597398#commercial-availability-of-3-isopropoxy-5-trifluoromethylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com